molecular formula Cl3H12O6Tb B081721 Terbium trichloride hexahydrate CAS No. 13798-24-8

Terbium trichloride hexahydrate

Cat. No.: B081721
CAS No.: 13798-24-8
M. Wt: 373.37 g/mol
InChI Key: ULJUVCOAZNLCJZ-UHFFFAOYSA-K
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Description

Terbium trichloride hexahydrate is a chemical compound with the formula TbCl₃·6H₂O. It is a white, hygroscopic powder that is soluble in water. This compound is commonly used in various scientific and industrial applications due to its unique properties.

Synthetic Routes and Reaction Conditions:

    From Terbium(III) Oxide and Hydrochloric Acid: The hexahydrate form of terbium trichloride can be synthesized by reacting terbium(III) oxide with hydrochloric acid. The reaction is as follows: [ \text{Tb}_2\text{O}_3 + 6 \text{HCl} \rightarrow 2 \text{TbCl}_3 + 3 \text{H}_2\text{O} ]

    Direct Reaction of Terbium and Chlorine: Another method involves the direct reaction of terbium metal with chlorine gas: [ 2 \text{Tb} + 3 \text{Cl}_2 \rightarrow 2 \text{TbCl}_3 ]

Industrial Production Methods:

Types of Reactions:

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, often involving changes in the oxidation state of terbium.

    Substitution Reactions: It can participate in substitution reactions where the chloride ions are replaced by other ligands.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include oxygen and chlorine.

    Reducing Agents: Reducing agents such as hydrogen gas or metals like zinc can be used.

    Substitution Reagents: Ligands such as phosphines or amines can be used in substitution reactions.

Major Products:

Chemistry:

Biology and Medicine:

  • In biological research, this compound is used in the development of sensors and imaging agents due to its luminescent properties.

Industry:

Mechanism of Action

Target of Action

Terbium trichloride hexahydrate (TbCl3·6H2O) is a chemical compound that primarily targets green phosphors in color TV tubes . It is also used in specialty lasers and as a dopant in solid-state devices .

Mode of Action

It is known to play an important role as an activator of green phosphors . This suggests that it may interact with these phosphors, possibly altering their properties or behavior.

Biochemical Pathways

It is known to influence themicellization properties of surfactants . This suggests that it may interact with these substances at a molecular level, potentially affecting their structure or function.

Pharmacokinetics

It is known to be awater-soluble compound , which could influence its bioavailability and distribution within the body or other systems.

Result of Action

It is known to be used as a precursor to synthesize alabel-free aptasensor for the detection of ofloxacin (OFL) residues in food . This suggests that it may have a role in facilitating the detection of certain substances at a molecular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water could affect its distribution and availability in different environments . Additionally, its use in various applications, such as in color TV tubes and specialty lasers, suggests that it may perform optimally under certain conditions, such as specific temperatures or pressures .

Comparison with Similar Compounds

    Gadolinium(III) Chloride: Similar in structure and properties, used in magnetic resonance imaging (MRI) contrast agents.

    Dysprosium(III) Chloride: Another lanthanide chloride with applications in magnetic and luminescent materials.

Uniqueness:

Properties

IUPAC Name

terbium(3+);trichloride;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.6H2O.Tb/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJUVCOAZNLCJZ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Tb+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3H12O6Tb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10042-88-3 (Parent)
Record name Terbium chloride hexahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013798248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90929958
Record name Terbium(3+) chloride--water (1/3/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13798-24-8
Record name Terbium chloride hexahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013798248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terbium(3+) chloride--water (1/3/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERBIUM CHLORIDE HEXAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4F1LZV8HZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terbium trichloride hexahydrate
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Terbium trichloride hexahydrate
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Terbium trichloride hexahydrate
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Terbium trichloride hexahydrate
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Terbium trichloride hexahydrate
Reactant of Route 6
Terbium trichloride hexahydrate

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